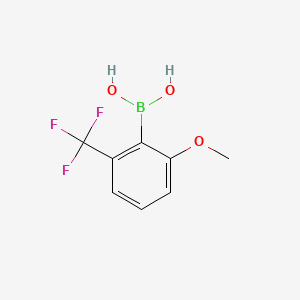

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-6-4-2-3-5(8(10,11)12)7(6)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTLQYZNASYUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101208614 | |

| Record name | Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101208614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-19-0 | |

| Record name | Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101208614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid , a specialized organoboron compound, holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a methoxy and a trifluoromethyl group ortho to the boronic acid moiety, imparts distinct chemical properties that are of considerable interest in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data.

Core Chemical Properties

This compound (CAS RN: 1310384-19-0) is a solid organic compound with the molecular formula C₈H₈BF₃O₃ and a molecular weight of 219.95 g/mol .[1][2][3][4] Purity levels for commercially available batches are typically greater than 95% or 98%.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 1310384-19-0 | [2] |

| Molecular Formula | C₈H₈BF₃O₃ | [3] |

| Molecular Weight | 219.95 g/mol | [1] |

| Physical Form | Solid | - |

| Purity | >95% or 98% | [1][2] |

| InChI | InChI=1S/C8H8BF3O3/c1-15-7-5(8(10,11)12)3-2-4-6(7)9(13)14/h2-4,13-14H,1H3 | - |

| InChIKey | NCTLQYZNASYUIW-UHFFFAOYSA-N | - |

| SMILES | COC1=C(B(O)O)C=CC=C1C(F)(F)F | - |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, the general synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl halide (e.g., 1-bromo-2-methoxy-6-(trifluoromethyl)benzene) with an organolithium reagent followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent hydrolysis.[5]

The reactivity of this compound is largely dictated by the boronic acid functional group and the electronic effects of the methoxy and trifluoromethyl substituents. The electron-withdrawing nature of the trifluoromethyl group can influence the Lewis acidity of the boron atom and the reactivity of the molecule in cross-coupling reactions.

Applications in Organic Synthesis

The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common scaffolds in pharmaceuticals and advanced materials.[7][8]

The presence of the ortho-methoxy and -trifluoromethyl groups can introduce steric hindrance and unique electronic properties, which can be exploited to achieve specific selectivities and functionalities in the coupled products.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Experimental Workflow for Suzuki-Miyaura Coupling

A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity

While specific biological studies on this compound are not extensively documented, the broader class of phenylboronic acids has garnered significant attention in medicinal chemistry.[8][9] Boronic acids are known to interact with diols, a feature that has been exploited in the design of sensors for carbohydrates and as inhibitors of certain enzymes.[10]

The trifluoromethyl group is a common substituent in many pharmaceuticals, often enhancing metabolic stability and binding affinity.[11] Therefore, derivatives of this compound could be valuable candidates for screening in various biological assays, particularly in the context of enzyme inhibition or as probes for biological systems.[12][13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in organic synthesis and potentially in drug discovery. Its unique structural features offer opportunities for the creation of novel and complex molecules. Further research into its specific reactivity, physical properties, and biological activity is warranted to fully unlock its potential in various scientific disciplines.

References

- 1. 1310384-19-0|2-Methoxy-6-(trifluoromethyl)phenyl boronic acid: In Stock [parkwayscientific.com]

- 2. proactivemr.com [proactivemr.com]

- 3. 2-METHOXY-6-(TRIFLUOROMETHYL) PHENYLBORONIC ACID | 1310384-19-0 [sigmaaldrich.com]

- 4. 1310384-19-0 Cas No. | 2-Methoxy-6-(trifluoromethyl)benzeneboronic acid | Apollo [store.apolloscientific.co.uk]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs | MDPI [mdpi.com]

An In-depth Technical Guide to (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

CAS Number: 1310384-19-0

This technical guide provides a comprehensive overview of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the construction of complex molecules.

Chemical Properties and Data

This compound is a substituted phenylboronic acid that is widely utilized in palladium-catalyzed cross-coupling reactions. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique reactivity and properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1310384-19-0 | [1] |

| Molecular Formula | C₈H₈BF₃O₃ | N/A |

| Molecular Weight | 219.95 g/mol | [2] |

| Appearance | Solid | N/A |

| Purity | Typically ≥98% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Grignard reaction followed by borylation. This standard organometallic approach allows for the efficient formation of the carbon-boron bond.

Synthesis of this compound via Grignard Reaction

This protocol outlines the general steps for the synthesis of the title compound from its corresponding aryl bromide precursor, 2-bromo-1-methoxy-3-(trifluoromethyl)benzene.

Experimental Workflow for Synthesis

References

Technical Dossier: (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Abstract: This document provides a detailed technical overview of the molecular weight of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid. The determination of this fundamental chemical property is critical for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide outlines the molecular formula, a detailed breakdown of the atomic weights of its constituent elements, and the final calculated molecular weight. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Introduction

This compound is a specialized organoboron compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. An accurate understanding of its molecular weight is paramount for stoichiometric calculations, ensuring reaction efficiency, and for the characterization of resulting compounds. This paper serves as a definitive reference for this crucial parameter.

Molecular Composition and Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound has been determined to be C₈H₈BF₃O₃[1][2].

The calculation of the molecular weight is based on the standard atomic weights of each element present in the molecule. These values are established by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 8 | 12.011[3][4][5][6] | 96.088 |

| Hydrogen | H | 8 | 1.008[7][8][9][10] | 8.064 |

| Boron | B | 1 | 10.81[11][12][13][14] | 10.81 |

| Fluorine | F | 3 | 18.998[15][16][17][18][19] | 56.994 |

| Oxygen | O | 3 | 15.999[20][21][22][23][24] | 47.997 |

The molecular weight is calculated by summing the total contributions of each element as detailed in the table above.

(8 × 12.011) + (8 × 1.008) + (1 × 10.81) + (3 × 18.998) + (3 × 15.999) = 219.95 g/mol

This calculated value is consistent with empirically determined and published data for this compound, which is reported to be 219.95 g/mol [1][2].

Logical Representation of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of the subject compound.

Caption: Molecular Weight Calculation Workflow.

Conclusion

The molecular weight of this compound is definitively established as 219.95 g/mol . This value is derived from its molecular formula, C₈H₈BF₃O₃, and the standard atomic weights of its constituent elements. This technical guide provides a clear and concise reference for professionals requiring this fundamental data for their research and development activities.

References

- 1. 2-methoxy-6-(trifluoromethyl)phenylboronic acid [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Boron - Wikipedia [en.wikipedia.org]

- 13. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]

- 14. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 17. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. byjus.com [byjus.com]

- 19. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. princeton.edu [princeton.edu]

- 21. Oxygen - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 24. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis route for (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organometallic procedures, offering a reliable pathway for the preparation of this compound.

Overview of the Synthetic Strategy

The most direct and widely applicable method for the synthesis of arylboronic acids is through the reaction of an organometallic intermediate with a borate ester. For the synthesis of this compound, a two-step approach is proposed, commencing with a commercially available substituted bromobenzene.

The logical synthetic pathway involves two primary stages:

-

Formation of an Organometallic Intermediate: This is typically achieved through either a lithium-halogen exchange reaction using an organolithium reagent or the formation of a Grignard reagent from the corresponding aryl bromide.

-

Borylation: The generated organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

The proposed starting material for this synthesis is 2-bromo-1-methoxy-3-(trifluoromethyl)benzene .

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is adapted from established procedures for the synthesis of analogous substituted phenylboronic acids.

Reaction Scheme:

A three-step synthesis of the target compound.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2-bromo-1-methoxy-3-(trifluoromethyl)benzene | 255.03 |

| Magnesium turnings | 24.31 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 |

| Trimethyl borate | 103.91 |

| Hydrochloric acid (HCl), 1M aqueous solution | 36.46 |

| Diethyl ether | 74.12 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

Under a nitrogen atmosphere, add a small portion of a solution of 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the Grignard reaction has initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, prepare a solution of trimethyl borate (1.2 - 1.5 eq) in anhydrous THF.

-

Add the solution of trimethyl borate dropwise to the cold Grignard reagent solution, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1M aqueous HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.

-

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >95% |

| Reaction Time | 18-24 hours |

Alternative Synthesis Route: Organolithium Intermediate

An alternative and often higher-yielding method involves a lithium-halogen exchange followed by borylation.

Alternative three-step synthesis via an organolithium intermediate.

Experimental Protocol Outline:

-

Lithium-Halogen Exchange:

-

Dissolve 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 eq) while maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

-

Borylation:

-

Add triisopropyl borate (1.2 eq) dropwise to the aryllithium solution at -78 °C.

-

Stir at -78 °C for 2-3 hours and then allow to warm to room temperature overnight.

-

-

Hydrolysis and Work-up:

-

Follow the same hydrolysis and work-up procedure as described for the Grignard route.

-

Comparison of Synthesis Routes:

| Feature | Grignard Route | Organolithium Route |

| Reagent Handling | Magnesium is easier to handle than BuLi. | Organolithiums are pyrophoric and require more stringent anhydrous conditions. |

| Reaction Initiation | Can sometimes be difficult to initiate. | Generally more reliable initiation. |

| Yield | Typically good yields. | Often provides higher yields. |

| Side Reactions | Formation of Wurtz coupling byproducts is possible. | Can be more prone to side reactions if temperature is not carefully controlled. |

| Functional Group Tolerance | Generally good. | Less tolerant of acidic protons and some electrophilic functional groups. |

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: To confirm the proton environment of the aromatic ring and the methoxy group.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To characterize the trifluoromethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

Safety Considerations

-

Organolithium reagents (n-BuLi, t-BuLi) are pyrophoric and must be handled under an inert atmosphere (nitrogen or argon) with appropriate personal protective equipment.

-

Grignard reagents are highly reactive and moisture-sensitive.

-

Anhydrous solvents are essential for the success of these reactions.

-

Low-temperature reactions require careful monitoring and control.

-

Acidic workup should be performed slowly and with cooling to control any exothermic reactions.

This guide provides a robust framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any chemical synthesis.

Technical Guide: Spectroscopic and Structural Characterization of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the key spectroscopic data and analytical methodologies pertinent to the characterization of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid. While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes detailed experimental protocols and expected spectral characteristics based on established knowledge of analogous arylboronic acids.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1310384-19-0 |

| Molecular Formula | C₈H₈BF₃O₃ |

| Molecular Weight | 219.95 g/mol |

| Chemical Structure | |

|

|

Spectroscopic Data Summary

The following tables present the expected spectroscopic data for this compound. It is important to note that experimentally obtained spectra for this specific molecule are not widely published. The data presented below are predictive and based on the analysis of structurally similar compounds.

Table 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constants (J) / Hz |

| ¹H NMR | CDCl₃ or Acetone-d₆ | Data not publicly available | - | - |

| ¹³C NMR | CDCl₃ or Acetone-d₆ | Data not publicly available | - | - |

| ¹⁹F NMR | CDCl₃ or Acetone-d₆ | Data not publicly available | - | - |

| ¹¹B NMR | CDCl₃ or Acetone-d₆ | Data not publicly available | - | - |

Table 2.2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Boronic Acid) | 3200-3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Methoxy) | 2850-2960 | Medium |

| C=C Stretch (Aromatic) | 1600-1620, 1450-1500 | Medium to Strong |

| B-O Stretch | 1310-1380 | Strong |

| C-O Stretch (Methoxy) | 1200-1300 | Strong |

| C-F Stretch (Trifluoromethyl) | 1100-1200 | Strong, often multiple bands |

Table 2.3: Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z | Ion Type |

| Electrospray (ESI-) | 219.04 | [M-H]⁻ |

| 201.03 | [M-H-H₂O]⁻ | |

| Electron Ionization (EI) | 220.05 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for arylboronic acids, adaptable for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in an NMR tube. The choice of solvent is critical as boronic acids can form boroxines (cyclic anhydrides), which can complicate spectra. Dissolution in d₄-methanol can sometimes simplify spectra by forming the methyl boronate ester.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling (e.g., broadband decoupling) should be employed to simplify the spectrum and improve sensitivity.

-

¹⁹F NMR: This is a sensitive nucleus, and spectra can be acquired relatively quickly.

-

¹¹B NMR: This nucleus is quadrupolar, which can lead to broad signals. A dedicated boron-free probe is ideal but not always necessary.

-

Two-Dimensional NMR: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation (LC-MS):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the mobile phase to be used for the analysis.

-

-

Instrumentation and Data Acquisition (LC-MS with ESI):

-

Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid for positive mode or 0.1% ammonia for negative mode) and increasing the proportion of organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for this class of compounds. Both positive and negative ion modes should be tested to determine the optimal ionization. Negative ion mode is often effective for boronic acids, detecting the [M-H]⁻ ion.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

-

Acquisition Mode: Acquire data in full scan mode to identify the molecular ion. For increased sensitivity and quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.

-

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized arylboronic acid derivative like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an arylboronic acid.

Navigating the Spectroscopic Landscape of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound with significant potential in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a methoxy and a trifluoromethyl group ortho to the boronic acid moiety, imparts distinct electronic and steric properties that are crucial for its reactivity and application in cross-coupling reactions. A thorough understanding of its structural characteristics is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the elucidation of its molecular structure. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectroscopic features of this compound, alongside detailed experimental protocols and a conceptual workflow for its analysis.

Data Presentation: ¹H and ¹³C NMR of 2-(Trifluoromethoxy)phenylboronic acid

The following tables summarize the ¹H and ¹³C NMR spectral data for 2-(trifluoromethoxy)phenylboronic acid, which can be used as a reference for interpreting the spectra of this compound. The data was obtained in acetone-d₆.[1][2]

Table 1: ¹H NMR Data for 2-(Trifluoromethoxy)phenylboronic acid [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.76 | dd | ³J(H,H) = 7.3, ⁴J(H,H) = 1.8 | Aromatic H |

| 7.50 | ddd | ³J(H,H) = 12.5, ³J(H,H) = 8.2, ⁴J(H,H) = 1.8 | Aromatic H |

| 7.40-7.32 | m | - | Aromatic H |

| 7.33 | s | - | B(OH)₂ |

| 7.31-7.25 | m | - | Aromatic H |

Note: Chemical shifts and coupling constants are dependent on the solvent and the concentration.

Table 2: ¹³C NMR Data for 2-(Trifluoromethoxy)phenylboronic acid [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 149.9 | q | ³J(C,F) = 1.7 | C-O |

| 135.8 | s | - | Aromatic C-H |

| 131.7 | s | - | Aromatic C-H |

| 128.2 | s | - | Aromatic C-H |

| 122.1 | s | - | Aromatic C-H |

| 121.5 | q | ¹J(C,F) = 255.4 | OCF₃ |

| 118.0 | q | ⁴J(C,F) = 1.0 | C-B |

Note: The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of arylboronic acids is outlined below.

Sample Preparation:

-

Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Acetone-d₆ is a common choice for phenylboronic acids.[1][2] Other potential solvents include DMSO-d₆ and CDCl₃. It is important to note that boronic acids can form boroxines (anhydrides) in solution, which can lead to complex spectra. The addition of a small amount of D₂O can sometimes help to hydrolyze the boroxine back to the boronic acid, simplifying the spectrum.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted based on the sample concentration (typically 16-64 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

-

Mandatory Visualization

The following diagrams illustrate the conceptual workflow for NMR analysis and the logical relationships in interpreting the spectral data.

Caption: A flowchart illustrating the major steps involved in the NMR analysis of arylboronic acids.

Caption: A diagram showing the logical relationships between NMR spectral data and structural elucidation.

References

An In-depth Technical Guide on the Solubility of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow to provide a practical context for its use in synthetic chemistry.

Introduction

This compound is a specialized organoboron compound with significant potential in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction optimization, purification, and formulation development. The choice of solvent can profoundly influence reaction kinetics, yield, and the ease of product isolation.

Solubility Data of Analogous Boronic Acids

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mol fraction) |

|---|---|---|

| Dipropyl ether | 20 | ~0.18 |

| Acetone | 20 | ~0.15 |

| 3-Pentanone | 20 | ~0.12 |

| Chloroform | 20 | ~0.08 |

| Methylcyclohexane | 20 | <0.01 |

Note: The data in this table is approximated from graphical representations in the cited literature and is intended for comparative purposes.[1]

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of a compound like this compound. The choice of method may depend on factors such as the amount of material available, the required accuracy, and the available equipment.

1. Dynamic (Turbidity) Method

This method is based on observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[3][4]

-

Principle: A suspension of the solute in the solvent is heated at a constant rate. The temperature at which the last solid particles dissolve, indicated by the disappearance of turbidity, is recorded as the solubility temperature for that specific concentration.

-

Apparatus: A temperature-controlled vessel, a magnetic stirrer, a precision thermometer, and a turbidity sensor or a laser beam to detect changes in light transmission.

-

Procedure:

-

A series of samples with known compositions of this compound and the chosen organic solvent are prepared in sealed vials.

-

Each vial is placed in a temperature-controlled bath and stirred vigorously.

-

The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[3]

-

The turbidity of the solution is continuously monitored.

-

The temperature at which the solution becomes clear is recorded as the dissolution temperature.[3]

-

By repeating this measurement for different compositions, a solubility curve (solubility vs. temperature) can be constructed.

-

2. Isothermal Shake-Flask Method

This is a classical and reliable method for determining equilibrium solubility.[5]

-

Principle: An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

-

Apparatus: A constant temperature shaker or water bath, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-72 hours).

-

The suspension is then allowed to settle, or is centrifuged to separate the undissolved solid.

-

A sample of the clear supernatant is carefully withdrawn.

-

The concentration of the dissolved compound in the supernatant is determined using a validated analytical method like HPLC or UV-Vis spectroscopy.[6]

-

3. Gravimetric Method

This is a straightforward method for determining solubility, particularly when the solute is non-volatile.[7]

-

Principle: A saturated solution is prepared, and a known volume of the clear solution is evaporated to dryness. The mass of the remaining solid solute is then determined.

-

Apparatus: A constant temperature bath, filter, a precise analytical balance, and an oven.

-

Procedure:

-

A saturated solution is prepared by equilibrating an excess of the solute with the solvent at a constant temperature, as in the shake-flask method.

-

The solution is filtered to remove any undissolved solid.

-

A known volume of the clear filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated, typically in an oven at a temperature below the decomposition point of the solute.

-

The container with the dried solute is weighed, and the mass of the dissolved solid is calculated. The solubility can then be expressed in terms of g/L or mg/mL.[7]

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the isothermal shake-flask method.

References

Stability of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid at different pH

An In-depth Technical Guide to the Stability of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid at Different pH Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability profile of this compound across a range of pH conditions. Boronic acids and their derivatives are pivotal in modern organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1][2][3] However, their utility is often tempered by their inherent instability under various conditions, a critical consideration in drug development, process chemistry, and formulation science. Understanding the pH-dependent stability of this compound is essential for its effective storage, handling, and application.

Arylboronic acids are known to undergo degradation through several pathways, with protodeboronation—the cleavage of the carbon-boron bond and its replacement with a hydrogen atom—being a primary concern.[1][2] This process is often influenced by the pH of the medium, as the speciation of the boronic acid (neutral acid versus anionic boronate) plays a key role in its reactivity.[1][2] Additionally, oxidation of the boronic acid group can occur, leading to the formation of phenolic byproducts. The electronic nature of the substituents on the aromatic ring significantly impacts the rate of these degradation processes.

Forced degradation studies are instrumental in elucidating the chemical stability of a molecule.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high and low pH, high temperature, oxidation, and photolysis.[4][5] The data generated helps in identifying potential degradation products, understanding degradation pathways, and developing stable formulations and appropriate storage conditions.

Anticipated Stability Profile and Degradation Pathways

The primary degradation pathway for arylboronic acids in aqueous media is protodeboronation, yielding the corresponding arene (1-methoxy-3-(trifluoromethyl)benzene in this case) and boric acid.[1][2] This reaction can be catalyzed by both acid and base. The pH of the solution dictates the equilibrium between the neutral boronic acid and its anionic boronate form, which in turn affects the rate of protodeboronation.[1][2]

Another potential degradation route is oxidation, which would lead to the formation of 2-methoxy-6-(trifluoromethyl)phenol. This can be initiated by reactive oxygen species or metal ion catalysis.

The following diagram illustrates the potential degradation pathways for this compound under varying pH conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Unveiling the Structural Landscape of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, a compound of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document offers valuable insights by examining its predicted molecular geometry, analyzing the crystallographic data of closely related analogs, and outlining general experimental protocols for the crystallization of arylboronic acids. This guide is intended to serve as a foundational resource for researchers working with this and similar substituted phenylboronic acid derivatives.

Introduction

This compound belongs to the versatile class of arylboronic acids, which are widely utilized as key building blocks in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and as therapeutic agents. The presence of both a methoxy and a trifluoromethyl group at the ortho positions of the phenyl ring introduces unique steric and electronic effects that can significantly influence the compound's reactivity, binding affinity, and solid-state structure. Understanding the three-dimensional arrangement of this molecule is crucial for rational drug design and the development of novel materials.

Despite extensive searches of crystallographic databases and the scientific literature, a single-crystal X-ray diffraction structure for this compound has not been reported. The challenges in obtaining suitable single crystals for similarly substituted phenylboronic acids have been noted in the literature. For instance, attempts to crystallize the meta-isomer of (trifluoromethoxy)phenylboronic acid were unsuccessful[1]. This guide, therefore, focuses on providing a detailed theoretical and comparative structural analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 1310384-19-0 | [2][3][4][5][6] |

| Molecular Formula | C₈H₈BF₃O₃ | [5] |

| Molecular Weight | 219.95 g/mol | [5] |

| Purity | >95% - 98% | [2][3][4] |

| Appearance | Solid |

Molecular Structure and Predicted Geometry

The molecular structure of this compound is depicted below. The ortho-substitution pattern is expected to impose significant steric constraints, influencing the conformation of the boronic acid and methoxy groups relative to the phenyl ring.

Crystallographic Analysis of Analogous Compounds

In the absence of a crystal structure for the title compound, an examination of closely related molecules provides critical insights into the likely intermolecular interactions and packing motifs.

(Trifluoromethoxy)phenylboronic Acids

A study on the isomers of (trifluoromethoxy)phenylboronic acid revealed that the ortho- and para- isomers form hydrogen-bonded dimers in the solid state, a common structural motif for phenylboronic acids[1][7]. In the case of the ortho- isomer, an intramolecular hydrogen bond is also formed with the -OCF₃ group[7].

ortho-Alkoxyphenylboronic Acids

Research on ortho-alkoxyphenylboronic acids has shown that the substitution pattern significantly influences the crystal packing[8]. While monosubstituted systems typically form dimers, di-ortho-substituted compounds exhibit a greater variety of interactions, with some polymorphs adopting a monomeric structure in the crystal lattice[8]. This is a crucial consideration for this compound, which is also di-ortho-substituted.

A common feature in the crystal structures of many arylboronic acids is the formation of centrosymmetric dimers through hydrogen bonding between the boronic acid groups of two molecules.

Experimental Protocols

While a specific protocol for the crystallization of this compound is not available, a general methodology for obtaining single crystals of arylboronic acids is outlined below. It is important to note that a purity of at least 80-90% is recommended before attempting to grow single crystals suitable for X-ray diffraction.

General Crystallization Workflow

The following diagram illustrates a general workflow for the crystallization of arylboronic acids.

Recommended Crystallization Techniques

Several techniques can be employed for the crystallization of arylboronic acids:

-

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at room temperature. This method is straightforward but may sometimes lead to the formation of oils if the compound is highly soluble.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization. This is often a very effective method for obtaining high-quality single crystals.

-

Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature or below, leading to the formation of crystals.

Common solvents for the crystallization of arylboronic acids include hot water, ethanol, and mixed solvent systems such as ether/hexane or dichloromethane/hexane.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for understanding its likely structural characteristics. Based on the analysis of analogous compounds, it is predicted that this molecule will exhibit significant steric hindrance due to its di-ortho-substitution, which will influence its solid-state packing. The common hydrogen-bonded dimer motif observed in many arylboronic acids may be present, although the formation of a monomeric structure cannot be ruled out. The provided physicochemical data and general experimental protocols will aid researchers in the further investigation and application of this important chemical entity. Future work should focus on systematic crystallization screening to obtain single crystals suitable for X-ray diffraction analysis, which will provide definitive insights into its three-dimensional structure.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. proactivemr.com [proactivemr.com]

- 3. 1310384-19-0|2-Methoxy-6-(trifluoromethyl)phenyl boronic acid: In Stock [parkwayscientific.com]

- 4. acebiolab.com [acebiolab.com]

- 5. 1310384-19-0[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 6. 2-methoxy-6-(trifluoromethyl)phenylboronic acid [chemicalbook.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability of Ortho-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the thermal stability of ortho-substituted phenylboronic acids, critical compounds in organic synthesis and drug development. The primary thermal decomposition pathway for these molecules is a dehydration reaction leading to the formation of cyclic anhydrides known as boroxines. The stability of these boronic acids is significantly influenced by the nature of the substituent at the ortho position. This document outlines the underlying mechanisms of decomposition, presents available quantitative thermal analysis data, and provides detailed, standardized protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the thermal stability of these compounds.

Introduction

Phenylboronic acids and their derivatives are indispensable reagents in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of substituents on the phenyl ring, particularly at the ortho position, can profoundly influence the reactivity, solubility, and stability of these compounds. Thermal stability is a crucial parameter, impacting storage conditions, reaction safety, and the formulation of active pharmaceutical ingredients. Understanding the thermal decomposition pathways and having access to quantitative stability data is therefore of paramount importance for researchers in academia and industry.

The primary thermal event for phenylboronic acids is the loss of water to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. This process is a reversible equilibrium that can be driven forward by heat. The temperature at which this dehydration occurs and the overall thermal stability of the molecule are dictated by the electronic and steric effects of the substituents on the phenyl ring.

Core Concepts: Thermal Decomposition Pathway

The predominant thermal decomposition route for phenylboronic acids, including ortho-substituted derivatives, is an intermolecular dehydration to form the corresponding triphenylboroxine. This is a condensation reaction where three molecules of the boronic acid lose three molecules of water to form the cyclic boroxine structure.

The reaction can be generalized as follows:

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

Where 'R' represents the substituted phenyl group. This dehydration is a thermally driven process. The stability of the resulting boroxine and the temperature at which this transformation occurs are influenced by the nature of the ortho-substituent. For instance, electron-withdrawing groups can affect the Lewis acidity of the boron atom, while bulky groups can introduce steric hindrance, both of which can alter the thermodynamics and kinetics of boroxine formation.

A speculative decomposition pathway for a generic ortho-substituted phenylboronic acid could involve further decomposition of the boroxine ring and the substituent at higher temperatures, potentially leading to complex organic compounds and boron oxide residues.

Quantitative Data on Thermal Stability

Quantitative data on the thermal stability of a wide range of ortho-substituted phenylboronic acids is not extensively available in a consolidated format in the public literature. The following table summarizes representative data gleaned from various sources. Researchers are encouraged to perform their own thermal analysis for specific compounds of interest.

| Ortho-Substituent | Compound Name | Decomposition Onset (TGA, °C) | Melting Point (DSC, °C) | Enthalpy of Fusion (ΔHfus, J/g) | Notes |

| -NO₂ | 2-Nitrophenylboronic acid | Speculated to be > Melting Point | ~140-145 | Not Available | Decomposition is complex and may involve the nitro group. |

| -CHO | 2-Formylphenylboronic acid | Not Available | ~158-162 | Not Available | Data not readily available in literature. |

| -COOH | 2-Carboxyphenylboronic acid | Not Available | ~168-172 | Not Available | Intramolecular interactions may influence stability. |

| -Cl | 2-Chlorophenylboronic acid | Not Available | ~145-149 | Not Available | Data not readily available in literature. |

| -F | 2-Fluorophenylboronic acid | Not Available | ~152-156 | Not Available | Data not readily available in literature. |

| -I | 2-Iodophenylboronic acid | Not Available | ~128-132 | Not Available | Data not readily available in literature. |

Note: The lack of comprehensive, standardized data highlights the necessity for the experimental protocols provided in the subsequent sections.

Experimental Protocols

To facilitate the acquisition of reliable and comparable thermal stability data, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss due to dehydration, and identify the temperature ranges of various decomposition events.

Objective: To determine the thermal stability and decomposition profile of an ortho-substituted phenylboronic acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the sample is a homogenous, fine powder to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Distribute the sample evenly across the bottom of the crucible.

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended to isolate thermal decomposition from oxidative processes.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass, temperature, and time.

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅).

-

Identify the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the mass loss associated with the dehydration to boroxine (theoretical mass loss for 3 R-B(OH)₂ → (RBO)₃ + 3 H₂O).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and the enthalpy of phase transitions and reactions.

Objective: To determine the melting point and enthalpy of fusion of an ortho-substituted phenylboronic acid, and to observe any endothermic or exothermic events associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the fine powder sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent the loss of volatile decomposition products.

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature beyond the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the heat flow and temperature.

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peak corresponding to the melting point. The peak onset is typically reported as the melting temperature.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Observe any subsequent endothermic or exothermic peaks that may correspond to decomposition events, such as boroxine formation.

Conclusion

The thermal stability of ortho-substituted phenylboronic acids is a critical consideration for their handling, storage, and application in chemical synthesis and drug development. The primary decomposition pathway involves dehydration to form boroxines, a process significantly influenced by the electronic and steric nature of the ortho-substituent. While comprehensive quantitative data remains sparse, this guide provides a foundational understanding of the thermal behavior of these important compounds and offers detailed experimental protocols to enable researchers to generate robust and reliable data for their specific molecules of interest. Further systematic studies are warranted to build a comprehensive database of the thermal properties of a wide array of ortho-substituted phenylboronic acids.

The Enhanced Lewis Acidity of Trifluoromethyl-Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (-CF3) group onto the phenyl ring of boronic acids profoundly influences their electronic properties, most notably their Lewis acidity. This enhancement in acidity makes trifluoromethyl-substituted phenylboronic acids valuable tools in various chemical and biological applications, including organic synthesis, catalysis, and drug design. This technical guide provides an in-depth analysis of the Lewis acidity of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of their roles in key chemical and biological processes.

The Impact of Trifluoromethyl Substitution on Lewis Acidity

The electron-withdrawing nature of the trifluoromethyl group significantly increases the Lewis acidity of the boron center in phenylboronic acids. This effect is most pronounced when the -CF3 group is in the meta or para position, as this placement effectively delocalizes the electron-withdrawing effect through the aromatic ring, making the boron atom more electrophilic.[1][2]

Conversely, when the -CF3 group is in the ortho position, steric hindrance can play a more dominant role. This steric bulk can impede the change in geometry from trigonal planar to tetrahedral that occurs upon binding to a Lewis base, sometimes resulting in a decrease in acidity compared to the unsubstituted phenylboronic acid.[3][4]

The Lewis acidity of boronic acids is typically quantified by their pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate form in aqueous solution. A lower pKa value indicates a stronger acid.

Quantitative Analysis of Lewis Acidity

The following table summarizes the reported pKa values for various trifluoromethyl-substituted phenylboronic acids, providing a clear comparison of the electronic effects of the -CF3 substituent at different positions on the phenyl ring.

| Compound | pKa (Spectrophotometric) | pKa (Potentiometric) | Reference(s) |

| Phenylboronic Acid | 8.86 | - | [1] |

| 2-(Trifluoromethyl)phenylboronic acid | 9.45 ± 0.01 | 9.58 ± 0.16 | [3][5] |

| 3-(Trifluoromethyl)phenylboronic acid | 7.88 ± 0.01 | 7.85 ± 0.05 | [3][5] |

| 4-(Trifluoromethyl)phenylboronic acid | 7.82 ± 0.01 | 7.90 ± 0.10 | [3][5] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | - | - | |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | 7.40 ± 0.58 (Predicted) | - | [6] |

Experimental Protocols for Determining Lewis Acidity

Accurate determination of the Lewis acidity of boronic acids is crucial for understanding their reactivity and for their application in various fields. The following are detailed methodologies for commonly employed experimental techniques.

Spectrophotometric Titration for pKa Determination

This method relies on the change in the UV-Vis absorption spectrum of the boronic acid as a function of pH. The principle is that the neutral boronic acid and its conjugate boronate anion have different absorption spectra.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the trifluoromethyl-substituted phenylboronic acid in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.

-

Ensure all solutions have a constant ionic strength, usually maintained with a background electrolyte like KCl.[7]

-

-

Measurement:

-

In a 96-well microtiter plate or individual cuvettes, add a fixed amount of the boronic acid stock solution to each buffer solution.[8]

-

Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample.[8]

-

Measure the absorbance at a wavelength where the difference in absorbance between the acidic and basic forms is maximal.[9]

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting data should fit a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.[9]

-

Potentiometric Titration for pKa Determination

This classic method involves titrating a solution of the boronic acid with a strong base and monitoring the pH change.

Protocol:

-

Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

-

Prepare a solution of the boronic acid of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is an issue.[7] The solution should be purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[7]

-

Prepare a standardized solution of a strong base, such as 0.1 M NaOH.[7]

-

-

Titration:

-

Place the boronic acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the strong base titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[7]

-

-

Data Analysis:

-

Plot the measured pH against the volume of titrant added.

-

The equivalence point is the point of steepest slope on the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of base needed to reach the equivalence point has been added).[2]

-

Gutmann-Beckett Method for Lewis Acidity Assessment

This NMR-based method provides a measure of the Lewis acidity of a compound in a non-aqueous solvent by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO).

Protocol:

-

Sample Preparation:

-

Dissolve the trifluoromethyl-substituted phenylboronic acid in a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Add a known amount of triethylphosphine oxide (TEPO) to the solution.

-

-

NMR Measurement:

-

Acquire the ³¹P NMR spectrum of the sample.

-

Determine the chemical shift (δ) of the TEPO signal.

-

-

Calculation of Acceptor Number (AN):

-

The Lewis acidity is expressed as an Acceptor Number (AN), which is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0)

-

Where δ_sample is the ³¹P chemical shift of TEPO in the presence of the boronic acid, and 41.0 ppm is the chemical shift of TEPO in a non-Lewis acidic solvent (hexane). A higher AN value corresponds to a greater Lewis acidity.

-

Visualizing the Role of Trifluoromethyl-Substituted Phenylboronic Acids

The enhanced Lewis acidity of trifluoromethyl-substituted phenylboronic acids is central to their utility in various applications. The following diagrams, created using the DOT language, illustrate their involvement in two key processes: enzyme inhibition and the Suzuki-Miyaura cross-coupling reaction.

Inhibition of Serine Proteases

Trifluoromethyl-substituted phenylboronic acids can act as potent inhibitors of serine proteases, enzymes that play crucial roles in many biological processes. Their inhibitory mechanism involves the formation of a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[1][6]

Caption: Mechanism of serine protease inhibition by a trifluoromethyl-substituted phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

In the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, the Lewis acidity of the boronic acid influences the crucial transmetalation step. The electron-withdrawing trifluoromethyl group can affect the rate of this step, which involves the transfer of the aryl group from the boron atom to the palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of the boronic acid.

Conclusion

Trifluoromethyl-substituted phenylboronic acids are a class of reagents with tunable and enhanced Lewis acidity. The predictable electronic effects of the -CF3 group allow for the rational design of molecules with specific properties for applications in catalysis, materials science, and medicinal chemistry. A thorough understanding of their Lewis acidity, facilitated by the quantitative data and experimental methods presented in this guide, is essential for harnessing their full potential in these fields. The visualization of their roles in key chemical and biological processes further underscores the importance of their unique electronic characteristics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Sterically Hindered Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, particularly those leading to the formation of di-, tri-, and tetra-ortho-substituted biaryls, presents a significant challenge. This document provides detailed application notes and experimental protocols for a selection of highly effective palladium catalysts designed to overcome these steric challenges.

Introduction to Catalysts for Sterically Hindered Suzuki Coupling

The key to a successful sterically hindered Suzuki coupling lies in the choice of the palladium catalyst system, which typically consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. For sterically demanding substrates, bulky and electron-rich ligands are generally required to facilitate these steps and prevent catalyst deactivation.

This guide focuses on three prominent classes of catalyst systems:

-

Buchwald Phosphine Ligands: Developed by the Buchwald group, these bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, are highly effective for a wide range of challenging Suzuki couplings.

-

PEPPSI™-Type N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring bulky N-heterocyclic carbene ligands like IPr, offer high stability and activity, often allowing for reactions to be performed under mild conditions.

-

Specialized Phosphine Ligands: For extremely hindered couplings, specialized ligands such as BI-DIME and AntPhos have been developed and have demonstrated exceptional performance.[1][2]

Buchwald Phosphine Ligands: SPhos and XPhos

Buchwald ligands are among the most versatile and effective ligands for Suzuki-Miyaura reactions involving sterically hindered aryl and heteroaryl halides.[3] Their bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination of the sterically congested biaryl product.[4]

Experimental Protocol: General Procedure for Suzuki Coupling with SPhos

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using the SPhos ligand.[5]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), finely ground

-

Sterically hindered aryl halide (e.g., aryl chloride)

-

Sterically hindered arylboronic acid

-

Anhydrous toluene

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

-

Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous toluene (2 mL) via syringe.

-

Reaction: Seal the tube and stir the reaction mixture at room temperature or heat as required (see table below for specific examples) until the starting material is consumed (monitor by TLC or GC/LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]

Performance Data for Buchwald Ligands in Sterically Hindered Suzuki Coupling

| Aryl Halide | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |

| 2,4,6-Trimethylbromobenzene | Phenylboronic acid | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | 2 | |

| 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 85 | 2 | [6] |

| 1-Bromo-2,6-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 24 | 92 | 1 | [6] |

| 2-Chlorotoluene | 2-Methylphenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 91 | 1.5 | [3] |

PEPPSI™-Type NHC Ligands: PEPPSI-IPr

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air- and moisture-stable palladium-N-heterocyclic carbene (NHC) precatalysts. The bulky NHC ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), enhances catalyst stability and activity, making them highly effective for the coupling of sterically demanding substrates.[7]

Experimental Protocol: General Procedure for Suzuki Coupling with PEPPSI-IPr